molecular formula C11H19N3 B8708975 1,2-Benzenediamine, N1-[3-(dimethylamino)propyl]- CAS No. 21627-59-8

1,2-Benzenediamine, N1-[3-(dimethylamino)propyl]-

Cat. No. B8708975
CAS RN: 21627-59-8
M. Wt: 193.29 g/mol
InChI Key: LDOZLAKDJCZQKM-UHFFFAOYSA-N
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Description

1,2-Benzenediamine, N1-[3-(dimethylamino)propyl]- is a useful research compound. Its molecular formula is C11H19N3 and its molecular weight is 193.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Benzenediamine, N1-[3-(dimethylamino)propyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Benzenediamine, N1-[3-(dimethylamino)propyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

21627-59-8

Product Name

1,2-Benzenediamine, N1-[3-(dimethylamino)propyl]-

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine

InChI

InChI=1S/C11H19N3/c1-14(2)9-5-8-13-11-7-4-3-6-10(11)12/h3-4,6-7,13H,5,8-9,12H2,1-2H3

InChI Key

LDOZLAKDJCZQKM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=CC=CC=C1N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

10.1 g. of o-nitrobromobenzene is reacted, analogously to Example 27, with 5.1 g. of 3-dimethylaminopropylamine, thus obtaining 6 g. of 2-(3-dimethylaminopropylamino)-nitrobenzene, b.p. 138°-141° C. at 0.1 mm Hg. By reducing 3.5 g. of this compound with hydrazine - palladium, 2.9 g. of 2-(3-dimethylaminopropylamino)-aniline is obtained in the form of an oil. 400 mg. of this diamine is reacted with the ethyl ester of 5-nitro-1-methyl-2-imidazolyl-iminocarboxylic acid, as described in Example 1, to obtain 407 mg. of 1-(3-dimethylaminopropyl)-2-(5-nitro-1-methyl-2-imidazolyl)-benzimidazole hydrochloride, m.p. 250° C.
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Synthesis routes and methods III

Procedure details

10% of palladium-carbon (0.18 g) was added to a solution containing N1,N1-dimethyl-N3-(2-nitrophenyl)-1,3-propanediamine (0.90 g) in ethanol (9 ml) and stirred for 2.5 hours under a hydrogen gas atmosphere at room temperature. After the catalyst was removed out by filtration, the filtrate was concentrated, thereby yielding the entitled compound (0.78 g) as reddish brown oil.
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